alpha-Thujene
Overview
Description
Alpha-thujene is a bioactive compound found in several herbal medicines and food additives. It is known for its convulsant properties, acting as a noncompetitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel. This compound has been associated with the toxic effects of absinthe, a historically popular liqueur, and is also present in wormwood oil and other herbal preparations. Alpha-thujene exhibits a range of biological activities, including antinociceptive, insecticidal, and anthelmintic effects .
Synthesis Analysis
The synthesis of alpha-thujene and its metabolites has been explored to understand its health effects better. Oxidation of alpha-thujene using various reagents can yield hydroxythujones, which have been characterized by NMR and X-ray crystallography. Additionally, ozonation and dehydration methods have been employed to produce dehydro metabolites of alpha-thujene. These synthetic approaches are crucial for generating metabolites that can be analyzed to elucidate the compound's metabolic pathways and detoxification processes .
Molecular Structure Analysis
Alpha-thujene's molecular structure is characterized by the presence of a cyclopropane ring, which is a key feature influencing its reactivity and biological activity. The structure of alpha-thujene allows for various hydroxylation reactions, which can lead to the formation of both rearranged and unrearranged products. The rearrangements observed upon hydroxylation suggest the formation of a radical intermediate, which is consistent with a radical rebound mechanism during cytochrome P450-catalyzed hydroxylation .
Chemical Reactions Analysis
The chemical reactivity of alpha-thujene is largely influenced by its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of alpha-thujene at different positions, leading to a variety of metabolites. The radical rebound mechanism has been proposed to explain the formation of these hydroxylated products, which involves the generation of a radical intermediate followed by a rapid recombination with oxygen. This mechanism is supported by the lack of detection of phenol products, which would be expected if a cationic intermediate were formed instead .
Physical and Chemical Properties Analysis
Alpha-thujene's physical and chemical properties are closely related to its biological activity and metabolism. It is a volatile compound, which is rapidly metabolized in the liver by cytochrome P450 enzymes to form several hydroxythujones and dehydrothujones. These metabolites exhibit different levels of toxicity and potency in binding assays, suggesting that the metabolism of alpha-thujene is a detoxification process. The metabolites also show species-specific differences in their formation and excretion, highlighting the importance of considering interspecies variability in the assessment of alpha-thujene's health effects .
Scientific Research Applications
1. Chemical Properties and Reactions
α-Thujene exhibits interesting chemical behavior, such as racemization when heated at 250°, showcasing a type of vinylcyclopropane rearrangement. This property is significant in understanding its thermal reactivity and potential applications in synthetic chemistry (Doering & Lambert, 1963).
2. Interaction with Biological Systems
While the primary focus of some studies has been the neurotoxic effects of α-thujene, they also provide insights into its interaction with biological systems. For instance, α-thujene is a modulator of the gamma-aminobutyric acid (GABA) type A receptor, and its rapid metabolism indicates potential biochemical pathways that could be targeted in therapeutic contexts (Höld et al., 2000).
3. Apoptotic Effects in Yeast Cells
Research has shown that α-thujene can induce apoptosis (programmed cell death) in yeast cells through the accumulation of reactive oxygen species. This finding is crucial for understanding the potential application of α-thujene in controlling microbial growth or studying apoptosis mechanisms (Ağuş et al., 2020).
4. Mechanistic Insights into Cytochrome P-450 Catalyzed Hydroxylation
α-Thujene has been used to study the mechanism of hydrocarbon hydroxylation by cytochromes P-450. This research is vital for understanding how enzymes metabolize various hydrocarbons, which has implications in drug metabolism and environmental detoxification processes (He & de Montellano, 2004).
properties
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAZVFVOEIRWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863038 | |
Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
150.00 to 152.00 °C. @ 760.00 mm Hg | |
Record name | (-)-3-Thujene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
CAS RN |
2867-05-2, 3917-48-4 | |
Record name | α-Thujene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2867-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-3-Thujene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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